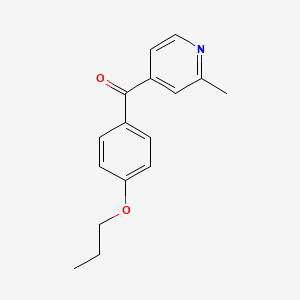
2-甲基-4-(4-丙氧基苯甲酰基)吡啶
描述
2-Methyl-4-(4-propoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(4-propoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(4-propoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
“2-甲基-4-(4-丙氧基苯甲酰基)吡啶”应用的综合分析
“2-甲基-4-(4-丙氧基苯甲酰基)吡啶”是一种在各种科学研究领域具有潜在应用的化合物。以下是对六种独特应用的详细分析,每种应用都有自己的部分和丰富的内容。
杂环化合物的合成: 杂环化学是有机化学和材料科学的核心部分,因为其结构多样性高,并与制药和农用化学品行业相关。“2-甲基-4-(4-丙氧基苯甲酰基)吡啶”可用作合成吡唑并吡啶的先驱,吡唑并吡啶对于创建具有潜在生物活性的化合物很重要 .
药物化学: 在药物化学中,“2-甲基-4-(4-丙氧基苯甲酰基)吡啶”衍生物可用于开发新药。它们可以作为合成具有抗焦虑活性的分子的中间体,这些分子用于治疗焦虑症。该化合物的结构允许进行修饰,从而导致开发新的治疗剂。
绿色化学: 该化合物在连续流动装置中进行 α-甲基化反应的潜力代表了传统间歇反应的更环保替代方案。这种方法更加环保,减少了浪费,并提高了化学合成的安全性 .
认知障碍治疗: “2-甲基-4-(4-丙氧基苯甲酰基)吡啶”的一些衍生物在治疗认知障碍方面显示出希望,因为它们具有良好的口服生物利用度和生物活性。这种应用在寻找治疗阿尔茨海默病等疾病的方法中尤其重要。
生物活性
2-Methyl-4-(4-propoxybenzoyl)pyridine is a chemical compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 1187168-99-5
- Molecular Weight : 245.30 g/mol
The compound features a pyridine ring substituted with a propoxybenzoyl group and a methyl group, which are critical for its biological activity.
The biological activity of 2-Methyl-4-(4-propoxybenzoyl)pyridine is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, disrupting various biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It might act on specific receptors related to pain and inflammation, contributing to analgesic effects.
Biological Activities
Research indicates that 2-Methyl-4-(4-propoxybenzoyl)pyridine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.
- Anticancer Properties : Investigations into its potential as an anticancer agent are ongoing, with some studies indicating cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced edema in rat models | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In a study involving rats with induced paw edema, treatment with 2-Methyl-4-(4-propoxybenzoyl)pyridine significantly reduced swelling compared to the control group. This suggests its potential utility in treating inflammatory conditions.
Case Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
属性
IUPAC Name |
(2-methylpyridin-4-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(2)11-14/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZQUIVPZPWRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















